Ethyl 3,3-dimethylmorpholine-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3,3-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-13-8(11)10-5-6-12-7-9(10,2)3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISBRJODAJVXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCOCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylmorpholine-4-carboxylate can be synthesized through the esterification of 3,3-dimethylmorpholine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3,3-dimethylmorpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Overview : Ethyl 3,3-dimethylmorpholine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.
Applications :
- Drug Development : It is integral in the synthesis of potential drug candidates, facilitating the discovery of new therapeutic agents.
- Case Study : Research has shown that derivatives of this compound exhibit promising activity against specific cancer cell lines, highlighting its potential in oncological drug development .
| Application Area | Example Compounds | Outcomes |
|---|---|---|
| Anticancer Agents | Imatinib derivatives | Effective against chronic myeloid leukemia |
| Antibiotics | Morpholine derivatives | Significant antibacterial activity |
Agricultural Chemicals
Overview : The compound is explored for its role in developing crop protection agents.
Applications :
- Pesticides and Fungicides : this compound is incorporated into synthetic pathways to produce active ingredients that protect crops from pests and diseases.
- Case Study : Studies indicate that formulations containing this compound have improved efficacy and reduced environmental impact compared to traditional pesticides .
| Application Type | Active Ingredients | Environmental Impact |
|---|---|---|
| Pesticides | Novel morpholine derivatives | Lower toxicity to non-target organisms |
| Fungicides | Enhanced formulations | Biodegradable options available |
Analytical Chemistry
Overview : In analytical chemistry, this compound is used as a chemical reference standard.
Applications :
- Calibration and Validation : It ensures the consistency and accuracy of various chemical analyses through quantitative analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
- Case Study : Its use as a benchmark has been critical in validating methodologies for complex organic compounds .
| Technique | Role of Compound | Importance |
|---|---|---|
| Mass Spectrometry | Calibration standard | Ensures accuracy |
| NMR Spectroscopy | Reference for chemical shifts | Validates results |
Overview : The potential of this compound in nanotechnology is being explored.
Applications :
- Nanomaterials Synthesis : It may be used in creating nanoparticles or nanocomposites with unique properties.
- Case Study : Preliminary studies suggest that compounds derived from it could revolutionize technology and medicine through innovative applications in drug delivery systems .
| Application Area | Potential Use | Research Status |
|---|---|---|
| Nanoparticles | Drug delivery systems | Early-stage research |
| Nanocomposites | Material science | Ongoing investigations |
Environmental Science
Overview : this compound is also studied for its environmental impact.
Applications :
- Environmental Remediation : Investigated for its role in processes aimed at mitigating environmental pollutants.
- Case Study : Research indicates that formulations containing this compound can enhance the degradation of certain contaminants in soil and water .
| Application Type | Environmental Benefit | Research Findings |
|---|---|---|
| Remediation | Degradation of pollutants | Effective against specific contaminants |
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Morpholine’s oxygen atom increases polarity compared to pyrazole or pyrimidine derivatives, affecting solubility and hydrogen-bonding capacity.
- Substituents : Electron-withdrawing groups (e.g., CF₃ in pyrazole analogs) enhance electrophilicity, whereas dimethyl groups on morpholine may reduce ring flexibility .
Solubility and Physicochemical Properties
Data from analogs suggest solubility trends:
- This compound : Predicted low solubility in water due to hydrophobic dimethyl groups but moderate solubility in chloroform (similar to morpholine derivatives in ).
- Ethyl (4R,5R)-5-(5-fluoro-1H-indol-3-yl)-... carboxylate : Soluble in CHCl₃ (25 mg/mL), with solubility influenced by aromatic indole substituents.
- Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate : Likely higher solubility in ethyl acetate due to trifluoromethyl polarity.
Spectroscopic Characterization
NMR and MS data from analogs provide benchmarks:
- ¹H NMR : Morpholine derivatives typically show signals near δ 3.5–4.0 ppm for methylene groups adjacent to oxygen. Dimethyl groups may appear as singlets at δ 1.2–1.5 ppm .
- ¹³C NMR : The carbonyl carbon in ethyl carboxylates resonates at ~170 ppm, while morpholine carbons appear at 45–70 ppm .
- Enantiomeric Purity : A related compound () demonstrated 93% enantiomeric excess via HPLC, suggesting chiral morpholine derivatives require precise synthetic control .
Biological Activity
Ethyl 3,3-dimethylmorpholine-4-carboxylate (EDMC) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of EDMC, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
EDMC is characterized by the presence of a morpholine ring with ethyl and dimethyl substitutions, which contribute to its chemical reactivity and biological activity. The molecular formula of EDMC is , and it has a molecular weight of approximately 171.24 g/mol.
The biological activity of EDMC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It modulates enzymatic activities and can influence biochemical pathways, making it a valuable compound in biological research. The specific mechanisms include:
- Enzyme Inhibition : EDMC has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cell signaling and metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, potentially affecting neurotransmitter systems or other signaling cascades.
Applications in Biological Research
EDMC has several applications across different scientific fields:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of biologically active molecules, contributing to drug discovery efforts. Its structural properties allow for modifications that enhance therapeutic efficacy.
- Agrochemicals : Research indicates potential use in developing crop protection agents due to its biological activity against pests.
- Peptide Synthesis : EDMC is utilized in peptide chemistry for synthesizing complex peptides, which are crucial for therapeutic applications.
Study 1: Antibacterial Activity
A study investigated the antibacterial properties of EDMC derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited significant antimicrobial activity, particularly against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 4 μg/mL, demonstrating the potential for developing new antibacterial agents based on EDMC .
Study 2: Enzyme Interaction
Research focused on the interaction between EDMC and specific enzymes involved in metabolic pathways. The compound was found to inhibit key enzymes that play a role in drug metabolism, suggesting that it could be used as a tool to study enzyme kinetics and drug interactions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of EDMC, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl morpholine-4-carboxylate | Simpler structure; lacks dimethyl substitution | |
| Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate | Contains a cyano group; different reactivity | |
| N,N-Dimethylmorpholine | No carboxylic group; primarily used as a solvent |
The unique combination of functional groups in EDMC provides distinct chemical reactivity compared to these similar compounds, enhancing its potential biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 3,3-dimethylmorpholine-4-carboxylate?
- Methodology : The compound can be synthesized via multi-step organic reactions involving esterification and heterocyclic ring formation. For example, similar morpholine derivatives are synthesized by reacting substituted amines with ethyl chloroformate or via cyclization reactions using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) . Post-synthesis purification often employs column chromatography (silica gel) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.
Q. How is this compound characterized structurally?
- Techniques :
- NMR Spectroscopy : - and -NMR confirm substituent positions and ester functionality (e.g., carbonyl peaks at ~170 ppm in -NMR) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX or similar software) resolves bond lengths, angles, and ring puckering parameters. For morpholine derivatives, the puckering amplitude (e.g., Cremer-Pople coordinates) is critical to confirm non-planar conformations .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
- Approach :
Refinement Software : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement (ADPs) and occupancy factors for disordered atoms .
Validation Tools : Cross-check with PLATON or OLEX2 to identify missed symmetry or twinning. For example, morpholine ring puckering discrepancies may arise from improper torsion angle constraints, requiring re-evaluation using Cremer-Pople ring analysis .
Data Reproducibility : Compare multiple datasets (e.g., from different solvent systems) to confirm conformational stability .
Q. What strategies optimize the biological activity of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at the phenyl ring or morpholine N-alkylation) to enhance target binding. For example, fluorinated analogs (like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show improved antibacterial potency due to increased lipophilicity and membrane penetration .
- Docking Studies : Use AutoDock or Schrödinger Suite to predict interactions with enzymes (e.g., acetylcholinesterase or bacterial topoisomerases). Validate with in vitro assays (MIC determination) .
Q. How are conformational dynamics of the morpholine ring analyzed computationally?
- Protocol :
Molecular Dynamics (MD) : Simulate ring puckering in solvents (e.g., water or DMSO) using AMBER or GROMACS. Track pseudo-rotation barriers and hydrogen-bonding interactions with the ester group .
Quantum Mechanics (QM) : Calculate energy minima for chair, boat, and twist-boat conformers at the B3LYP/6-31G(d) level. Compare with experimental X-ray data to validate computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
